molecular formula C17H17NO4 B14671713 Benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester CAS No. 38507-89-0

Benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester

Cat. No.: B14671713
CAS No.: 38507-89-0
M. Wt: 299.32 g/mol
InChI Key: NGBIRGZZZIBUMZ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester is a chemical compound with a complex structure It is an ester derivative of benzoic acid, featuring a hydroxy group, a methylphenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized catalysts to increase yield and reduce reaction time. The industrial process would also focus on purification techniques to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester involves its interaction with specific molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The aromatic ring can also engage in π-π interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-hydroxy-, phenylmethyl ester: Similar structure but with a phenylmethyl group instead of a methylphenyl group.

    Salicylic acid derivatives: Compounds with similar hydroxybenzoic acid structures but different substituents.

Uniqueness

Benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

38507-89-0

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

ethyl 2-hydroxy-5-[(3-methylphenyl)carbamoyl]benzoate

InChI

InChI=1S/C17H17NO4/c1-3-22-17(21)14-10-12(7-8-15(14)19)16(20)18-13-6-4-5-11(2)9-13/h4-10,19H,3H2,1-2H3,(H,18,20)

InChI Key

NGBIRGZZZIBUMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C)O

Origin of Product

United States

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